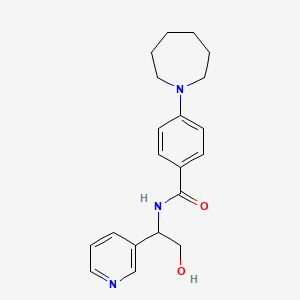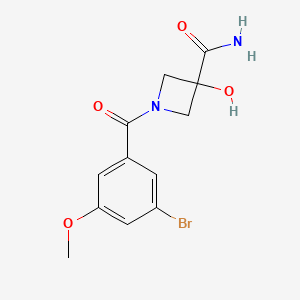![molecular formula C16H23NO5S B7448986 4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid](/img/structure/B7448986.png)
4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid is a sulfamoylbenzoic acid derivative that has garnered attention due to its promising biological properties. This compound is characterized by the presence of a cyclohexyl group, a hydroxypropyl group, and a sulfamoyl group attached to a benzoic acid core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid typically involves the following steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction or a Friedel-Crafts alkylation.
Introduction of the Hydroxypropyl Group: This can be achieved through an epoxide ring-opening reaction using a suitable nucleophile.
Sulfamoylation: The sulfamoyl group is introduced via a reaction with sulfamoyl chloride in the presence of a base.
Benzoic Acid Core Formation: The final step involves the formation of the benzoic acid core through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a ketone.
Reduction: The benzoic acid group can be reduced to a benzyl alcohol.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a benzyl alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
類似化合物との比較
Similar Compounds
4-Sulfamoylbenzoic acid: A simpler analog with similar sulfamoyl functionality.
4-(Cyclohexylsulfamoyl)benzoic acid: Lacks the hydroxypropyl group but retains the cyclohexyl and sulfamoyl groups.
4-(2-Hydroxypropylsulfamoyl)benzoic acid: Similar structure but without the cyclohexyl group.
Uniqueness
4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid is unique due to the combination of the cyclohexyl, hydroxypropyl, and sulfamoyl groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
4-[cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-12(18)11-17(14-5-3-2-4-6-14)23(21,22)15-9-7-13(8-10-15)16(19)20/h7-10,12,14,18H,2-6,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOSWOJYRIHJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4R)-6-methoxy-3,4-dihydro-2H-chromen-4-yl]-4-(2-methoxyphenyl)triazole](/img/structure/B7448908.png)

![2-methoxy-N-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7448923.png)
![1-[[4-(8-Azabicyclo[3.2.1]octane-8-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7448933.png)
![4-[1-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]amino]ethyl]oxan-4-ol](/img/structure/B7448940.png)
![1-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea](/img/structure/B7448952.png)
![2-(2-Spiro[3,5-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-4-ylethoxy)acetic acid](/img/structure/B7448954.png)
![2-[1-[(1-Methyl-2,3-dihydroindol-6-yl)sulfonyl]piperidin-3-yl]acetic acid](/img/structure/B7448958.png)
![5-[But-2-ynyl(methyl)sulfamoyl]-3-fluoro-2-methylbenzoic acid](/img/structure/B7448966.png)

![3-[(4-fluorophenyl)methyl]-N-(1-methoxypropan-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7448994.png)
![4-[[(6-Chloro-1,8-naphthyridin-2-yl)amino]methyl]-1,1-dioxothian-4-ol](/img/structure/B7449001.png)
![N,N-dimethyl-2-[1-[(1R)-1-pyridin-2-ylethyl]triazol-4-yl]ethanesulfonamide](/img/structure/B7449008.png)
![(1S,3R)-2,2-dimethyl-3-[1-[(3-propan-2-yloxyphenyl)carbamoylamino]ethyl]cyclobutane-1-carboxylic acid](/img/structure/B7449016.png)
